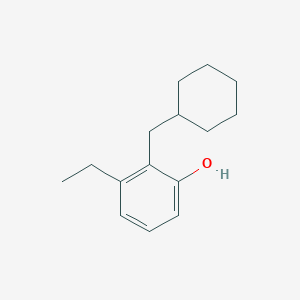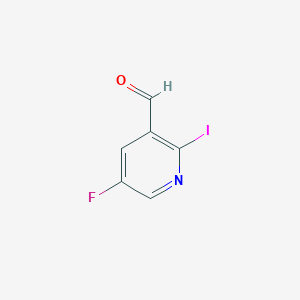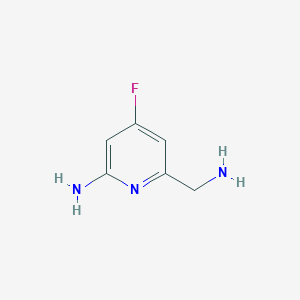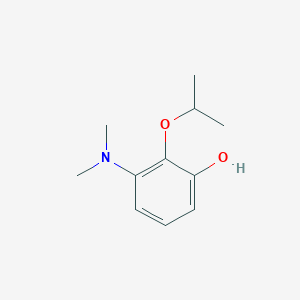
2-Amino-4-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. This compound is a derivative of aminophenol and is characterized by the presence of both amino and hydroxyl functional groups on a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methylamine. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product . Another method involves the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
科学的研究の応用
2-Amino-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 2-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. For example, it has been shown to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation and reducing virulence . The compound’s ability to interact with cellular components makes it a valuable tool in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
2-Aminophenol: Lacks the methylamino group, resulting in different reactivity and applications.
4-(Methylamino)phenol: Similar structure but with the amino group in a different position, leading to variations in chemical behavior.
2-[(Methylamino)methyl]phenol: Another related compound with distinct properties and applications.
Uniqueness
2-Amino-4-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts specific reactivity and makes it suitable for a variety of applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems set it apart from similar compounds.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-amino-4-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
InChIキー |
OSWAUKJYXZYZBZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)








![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


